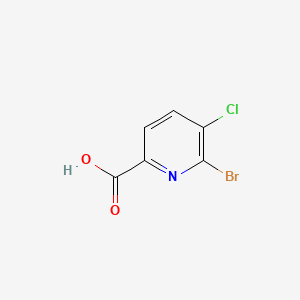
6-Bromo-5-chloropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.5 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a picolinic acid core with bromine and chlorine substituents. The exact positions of these substituents can be determined by the compound’s IUPAC name: 6-bromo-5-chloro-2-pyridinecarboxylic acid .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Reactivity and Photolysis Studies
6-Bromo-5-chloropicolinic acid has been involved in studies exploring the reactivity of halides with triplets of picolinic acids, showcasing the contrasting effects of bromide and chloride. Research by Rollet and Richard (2006) revealed the trapping of triplets by bromides and chlorides under different pH conditions, highlighting the compound's role in understanding photophysical processes and reaction mechanisms in photochemical studies (Rollet & Richard, 2006).
Electrocatalysis and Synthesis
This compound derivatives have been used in electrocatalytic synthesis, demonstrating the feasibility of electrosynthesis of related compounds. Gennaro et al. (2004) explored the electrochemical reduction of halopyridines, highlighting the silver electrode's electrocatalytic effect for the reduction of the bromo derivative. This study provides insights into sustainable methodologies for synthesizing bioactive compounds (Gennaro et al., 2004).
Environmental Degradation and Remediation
Research has also focused on the electrocatalytic dechlorination of chloropicolinic acid mixtures, demonstrating the potential for environmental remediation. Hong-xing et al. (2016) developed an aqueous phase electrocatalytic hydrogenation system based on Pd catalysts for dechlorinating chloropicolinic acid mixtures into less harmful products, showing the application in reducing organic waste discharge (Hong-xing et al., 2016).
Pharmacological and Biological Activity
Studies have also investigated the biological activities of compounds structurally related to this compound. Hu et al. (2002) isolated various compounds from the Jamaican sponge Smenospongia aurea, including derivatives that exhibit significant antimalarial and antimycobacterial activity, demonstrating the compound's relevance in the development of new therapeutic agents (Hu et al., 2002).
Wirkmechanismus
Safety and Hazards
6-Bromo-5-chloropicolinic acid is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-5-chloropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGHYAQILPBFJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735204 |
Source


|
| Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-42-3 |
Source


|
| Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

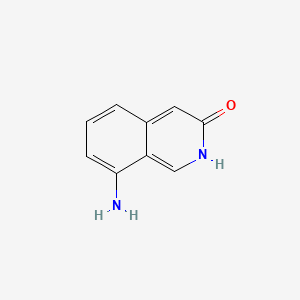
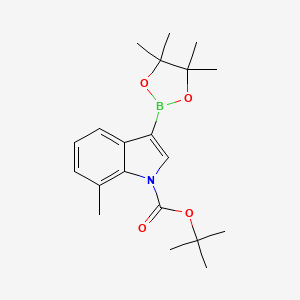
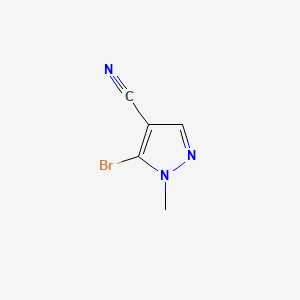

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)
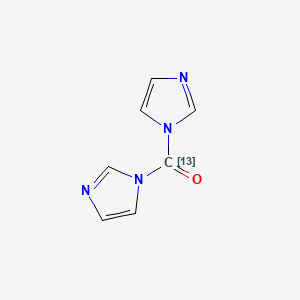

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)


